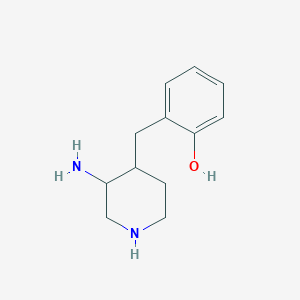

2-((3-Aminopiperidin-4-yl)methyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18N2O |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

2-[(3-aminopiperidin-4-yl)methyl]phenol |

InChI |

InChI=1S/C12H18N2O/c13-11-8-14-6-5-9(11)7-10-3-1-2-4-12(10)15/h1-4,9,11,14-15H,5-8,13H2 |

InChI Key |

UMQFINIIDMRAMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1CC2=CC=CC=C2O)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways

Strategies for Assembling the 3-Aminopiperidin-4-yl Core

The assembly of the 3-aminopiperidin-4-yl core is a critical step in the total synthesis of 2-((3-Aminopiperidin-4-yl)methyl)phenol. The key challenges lie in the stereoselective installation of the amino group at the C-3 position and the substituent at the C-4 position. Various strategies have been developed to address these challenges, ranging from the use of chiral starting materials to the application of asymmetric catalysis.

Stereoselective and Chiral Synthesis Approaches

The biological activity of piperidine-containing molecules is often highly dependent on their stereochemistry. Therefore, the development of stereoselective and chiral synthetic methods is of paramount importance.

One of the most effective strategies for synthesizing enantiomerically pure compounds is to start from a readily available chiral precursor. Natural amino acids, such as L-glutamic acid, L-ornithine, and L-lysine, are inexpensive and offer a rich source of stereocenters that can be elaborated into the desired piperidine (B6355638) ring.

A multi-step synthesis starting from L-glutamic acid has been described for the preparation of enantiomerically pure 3-(N-Boc-amino)piperidine derivatives. niscpr.res.insemanticscholar.org This route involves the initial protection of the amino group and esterification of the carboxylic acids, followed by reduction of the ester groups to a diol. The diol is then converted to a ditosylate, which undergoes cyclization with an appropriate amine to furnish the piperidine ring. niscpr.res.insemanticscholar.org This general approach could be adapted to introduce the 2-methylphenol substituent at the 4-position.

Similarly, L-ornithinol and L-lysinol, which can be derived from the corresponding amino acids L-ornithine and L-lysine, serve as valuable chiral building blocks. rsc.orgresearchgate.netacs.org These amino alcohols can be utilized in enzyme-catalyzed cascades to produce enantiopure protected 3-aminopiperidines. rsc.orgresearchgate.netacs.org

| Chiral Precursor | Key Transformation Steps | Potential for 4-Substitution |

| L-Glutamic Acid | Esterification, N-protection, diol reduction, ditosylation, cyclization | The C4-substituent can be introduced by modifying the glutamic acid side chain prior to cyclization. |

| L-Ornithinol | Enzymatic oxidation, intramolecular cyclization, enzymatic reduction | The substituent at C4 can be introduced via manipulation of the side chain of a suitable precursor. |

| L-Lysinol | Enzymatic oxidation, intramolecular cyclization, enzymatic reduction | Similar to L-ornithinol, functionalization of the precursor's side chain allows for C4-substitution. |

Asymmetric hydrogenation of prochiral pyridinium (B92312) salts or other piperidine precursors offers a powerful and atom-economical method for the synthesis of chiral piperidines. This approach typically employs transition metal catalysts, such as rhodium or iridium, complexed with chiral phosphine (B1218219) ligands.

The asymmetric hydrogenation of N-benzylpyridinium salts has been shown to produce a variety of α-aryl and α-heteroaryl piperidines with high levels of enantioselectivity. nih.gov This method could potentially be adapted for the synthesis of 4-substituted piperidines. Furthermore, the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, catalyzed by an Ir/SegPhos system, has been developed to access chiral 3-amino-2-aryl piperidine derivatives with excellent diastereoselectivities and enantioselectivities. While this provides a 2-substituted pattern, modifications to the starting materials could potentially lead to 4-substituted analogues.

| Catalyst System | Substrate Type | Key Features |

| Iridium-P,N ligand (MeO-BoQPhos) | α-Heteroaryl-N-benzylpyridinium salts | High enantioselectivity (up to 99.3:0.7 er). nih.gov |

| Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High diastereo- and enantioselectivities. rsc.org |

| Rhodium-catalysed transfer hydrogenation | Pyridinium salts | Utilizes a chiral primary amine to induce chirality. rsc.org |

Biocatalysis has emerged as a green and highly selective alternative to traditional chemical methods. Enzyme-catalyzed cascades, where multiple enzymatic reactions are performed in a single pot, can efficiently convert simple starting materials into complex chiral molecules. researchgate.netacs.org

Multi-enzyme cascades utilizing galactose oxidase (GOase) and imine reductase (IRED) have been successfully employed for the conversion of N-Cbz-protected L-ornithinol and L-lysinol to L-3-N-Cbz-aminopiperidine and L-3-N-Cbz-aminoazepane, respectively, with high enantiopurity. rsc.orgresearchgate.netacs.org These one-pot reactions proceed under mild conditions and avoid the racemization of labile intermediates. rsc.orgresearchgate.netacs.org The substrate scope of these enzymes could potentially be expanded to accommodate precursors with the desired 4-(2-hydroxybenzyl) substituent.

Carbonyl reductases have also demonstrated excellent catalytic activity and stereoselectivity in the synthesis of 3-substituted-4-hydroxypiperidines, providing access to all four possible stereoisomers with high enantiomeric excess. mdpi.com

Dynamic kinetic resolution (DKR) combines a fast, reversible racemization of the starting material with a slower, irreversible, and enantioselective reaction, allowing for the theoretical conversion of a racemate into a single enantiomer with a yield of up to 100%. Dynamic kinetic asymmetric transamination (DKAT) utilizes transaminase enzymes to achieve this transformation.

This methodology has been successfully applied to the synthesis of chiral primary β-amino lactams through the ruthenium-catalyzed asymmetric reductive amination of racemic β-keto lactams, proceeding via DKR. While not directly applied to 3-aminopiperidines, this powerful strategy could be adapted for the asymmetric synthesis of the target scaffold from a suitable racemic ketone precursor. Transaminase-catalyzed synthesis has also been employed for the preparation of α-substituted β-amino ester derivatives, showcasing the versatility of this approach.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the construction of cyclic systems, including the piperidine ring. nih.gov These reactions involve the formation of a new bond within a single molecule, often triggered by a catalyst or a specific functional group transformation.

One approach involves the intramolecular cyclization of alkene-bearing amides via a hydride transfer/cyclization cascade. Another strategy is the intramolecular 6-endo-dig reductive hydroamination/cyclization of alkynes. nih.gov A particularly relevant method for the synthesis of 4-substituted piperidines is the diastereoselective addition of a cuprate (B13416276) to an (E)-α,β-unsaturated ester, followed by a racemization-free reductive amination. niscpr.res.innih.gov This strategy was successfully used to synthesize a 4-vinyl-substituted 3-aminopiperidin-2-one. niscpr.res.innih.gov This vinyl group could potentially be further functionalized to introduce the desired 2-methylphenol moiety.

Furthermore, the synthesis of 4-(4-hydroxybenzyl)piperidines has been reported, providing a key structural motif that could be adapted to include the 3-amino group. nih.gov The synthesis of cis-3-methyl-4-aminopiperidine derivatives has also been achieved through the regioselective ring-opening of an epoxide, demonstrating another viable route to 3,4-disubstituted piperidines.

| Cyclization Strategy | Key Features | Applicability to Target Compound |

| Cuprate addition to unsaturated ester | Diastereoselective, allows for 4-substitution. niscpr.res.innih.gov | The vinyl group introduced at C4 can be a handle for further functionalization. niscpr.res.innih.gov |

| Intramolecular hydroamination of alkynes | Forms the piperidine ring from an acyclic precursor. nih.gov | The alkyne precursor can be designed to incorporate the desired 4-substituent. |

| Regioselective epoxide ring-opening | Provides access to cis-3,4-disubstituted piperidines. | A suitable epoxide precursor could lead to the desired stereochemistry. |

Facile and Efficient Synthesis Routes for Aminopiperidine Derivatives

The development of efficient and enantioselective routes to aminopiperidine derivatives is crucial for pharmaceutical research. Several modern strategies have emerged to meet this demand.

One highly effective approach utilizes the chiral pool, starting from readily available amino acids like ornithine and lysine. acs.orgacs.org In this method, methyl esters derived from these amino acids undergo cyclization to form lactams. acs.org These lactams can then be protected and subsequently reduced to yield enantiopure 3-(tritylamino)piperidine, a versatile building block for further derivatization. acs.org

Enzymatic cascades offer another green and powerful route. A one-pot, multi-enzyme system using galactose oxidase (GOase) and an imine reductase (IRED) can convert N-Cbz-protected L-lysinol into L-3-N-Cbz-aminopiperidine in high yield and enantiopurity. rsc.orgrsc.org This streamlined process avoids the racemization of labile intermediates and utilizes bio-renewable feedstocks. rsc.orgrsc.org Asymmetric synthesis using a transaminase catalyst has also been developed to prepare (R)-3-amino piperidine derivatives with high optical purity and under mild, environmentally friendly conditions suitable for industrial scale-up. scispace.com

Chemical Methodologies for Integrating the Phenol (B47542) Moiety and Methylene (B1212753) Linker

Once the aminopiperidine core is synthesized, the final key step is the attachment of the phenol group via the methylene linker. This is typically achieved through phenolic alkylation.

Attaching an alkyl group to a phenol, particularly at the ortho position, can be challenging due to competing O-alkylation and C-alkylation at the para position. nih.gov Several strategies have been developed to achieve regioselective ortho-alkylation.

Friedel-Crafts Alkylation: This classic method uses a Lewis acid catalyst (e.g., AlCl₃) to react a phenol with an alkylating agent like an alkyl halide. jk-sci.com However, it often suffers from a lack of regioselectivity and can lead to polyalkylation. jk-sci.comorgsyn.org

Directed ortho-Metalation (DoM): DoM is a superior strategy for site-specific functionalization. nih.gov A directing group on the phenol (often a protected hydroxyl group) directs a strong base to deprotonate the adjacent ortho position, creating an aryl anion that can be trapped with an electrophile (e.g., a formaldehyde (B43269) equivalent or a methyl halide). nih.gov

Claisen Rearrangement: This method involves the thermal rearrangement of an allyl or prenyl aryl ether. While effective, it requires the initial synthesis of the specific ether precursor. nih.gov

Metal-Catalyzed ortho-Alkylation: Modern methods using transition metals offer high regioselectivity. A rhenium-catalyzed reaction between phenols and alkenes provides exclusive ortho-monoalkylation. orgsyn.org A palladium-catalyzed protocol using primary alcohols as alkylating agents via a dearomatization-rearomatization strategy also achieves selective ortho-alkylation, producing only water as a byproduct. nih.govresearchgate.net These methods are highly efficient and provide practical routes to ortho-alkylated phenols. orgsyn.orgnih.gov

The final coupling to form this compound would likely involve reacting the pre-formed 3-amino-4-(halomethyl)piperidine derivative with a suitable phenol under basic conditions (Williamson ether synthesis) or using a protected salicylaldehyde (B1680747) followed by reduction of the resulting linkage. The choice of strategy depends heavily on the protecting groups used on the aminopiperidine core to ensure compatibility with the reaction conditions.

| Alkylation Method | Alkylating Agent | Catalyst/Reagent | Selectivity | Key Features | Reference(s) |

| Phenoxide C-Alkylation | Prenyl bromide | Base (e.g., NaH) | Moderate ortho vs. para/O-alkylation | Yields are often moderate; best when para position is blocked. | nih.gov |

| Directed ortho-Metalation | Various electrophiles | Strong base (e.g., n-BuLi) | High ortho-selectivity | Requires a suitable directing group. | nih.gov |

| Rhenium-Catalyzed | Alkenes | Re₂(CO)₁₀ | Exclusive ortho-monoalkylation | Reaction stops after single alkylation. | orgsyn.org |

| Palladium-Catalyzed | Primary Alcohols | Palladium catalyst | High ortho-selectivity | Green method; water is the only byproduct. | nih.govresearchgate.net |

Nucleophilic Substitution Reactions Involving Phenolic Derivatives

Nucleophilic aromatic substitution (SNAr) provides a pathway for the synthesis of substituted phenols. This type of reaction typically requires the aromatic ring to be "activated" by strongly electron-withdrawing groups (such as a nitro group) positioned ortho or para to a leaving group (commonly a halide). libretexts.org In the context of synthesizing phenol-piperidine structures, a suitably activated aryl halide could react with a piperidine-based nucleophile. The generally accepted mechanism proceeds in two steps: the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity. libretexts.org

While direct synthesis of the title compound via SNAr on a pre-formed aminopiperidinyl-methyl-substituted arene is complex, related transformations are well-documented. For instance, nucleophilic substitution has been effectively used in the synthesis of various heterocyclic compounds from electron-deficient nitroarenes. clockss.org The displacement of a weaker nucleophile by a stronger one is a common strategy; for example, amines can displace tetrahydrofuran (B95107) (THF) in certain boron-containing adducts. mdpi.com These principles could be adapted to a multi-step synthesis where a phenolic precursor is modified using nucleophilic substitution chemistry.

Ortho-Selective Functionalization of Phenols

The direct functionalization of a C-H bond ortho to the hydroxyl group of a phenol is a powerful and atom-economical strategy for synthesizing molecules like this compound. This avoids the need for pre-functionalization of the aromatic ring. Several methods have been developed for the ortho-aminomethylation of phenols.

The Mannich reaction is a classic and effective method for the aminoalkylation of acidic protons, including those on a phenol ring. nih.gov It involves the condensation of a compound with an active hydrogen (phenol), an aldehyde (often formaldehyde), and a secondary amine (like a protected 4-methyl-3-aminopiperidine). nih.govjofamericanscience.org Solvent-free Mannich reactions, sometimes accelerated by infrared irradiation, have been developed to produce various aminomethylated phenols in high yields and with short reaction times, representing a green chemistry approach. arkat-usa.orgresearchgate.net

Cross-Dehydrogenative Coupling (CDC) reactions offer another route, creating a C-C bond by combining two C-H bonds under oxidative conditions. This avoids pre-activation of either coupling partner. nih.govsemanticscholar.org Various catalytic systems have been employed for the ortho-aminomethylation of phenols:

Copper-Catalyzed CDC : Cu(II) catalysts have been successfully used for the cross-dehydrogenative ortho-aminomethylation of phenols with aniline (B41778) derivatives, proceeding under mild conditions with a broad substrate scope. nih.govsemanticscholar.org Similarly, Cu(II) can catalyze the ortho-selective coupling of free phenols with potassium aminomethyltrifluoroborates. nih.gov

Vanadium-Catalyzed CDC : A highly selective Vanadium-catalyzed ortho-aminomethylation of phenols with aniline derivatives has also been reported. researchgate.net

Brønsted Acid Catalysis : Brønsted acids can catalyze a highly ortho-selective functionalization of free phenols using N,O-acetals as the aminomethyl source, providing excellent yields under mild conditions. nih.govrsc.org

These methods provide direct access to the core 2-(aminomethyl)phenol (B125469) structure, which is central to the target molecule.

Implementation of Green Chemistry Principles in Synthetic Strategies

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Key principles include the use of non-toxic catalysts and alternative reaction media like water or solvent-free conditions.

Non-Toxic Catalysis Systems

The development of environmentally benign catalytic systems is crucial for sustainable synthesis.

Iodine Catalysis : Molecular iodine is an inexpensive, non-toxic, and water-tolerant catalyst that has been used for various organic transformations, including the aqueous C-H ortho-aminomethylation of free phenols with trifluoroborates. nih.gov

Brønsted Acid Catalysis : As mentioned, Brønsted acids like trifluoroacetic acid are effective for promoting ortho-selective aminomethylation, offering a metal-free catalytic alternative. nih.govrsc.org

Earth-Abundant Metal Catalysis : While some protocols use precious metals, there is a growing focus on catalysts based on abundant and less toxic metals like copper and iron. nih.govrsc.org Copper-catalyzed CDC reactions, for example, provide a more sustainable alternative to some noble metal catalysts for C-C bond formation. nih.govsemanticscholar.org

Solvent-Free and Water-Initiated Reaction Conditions

Eliminating volatile and toxic organic solvents is a primary goal of green chemistry.

Solvent-Free Reactions : The Mannich reaction, a plausible method for constructing the target scaffold, can be performed under solvent-free conditions, often with infrared irradiation to accelerate the process. arkat-usa.orgresearchgate.net This approach significantly reduces waste and simplifies product purification.

Reactions in Water : Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The oxidative polymerization of phenol has been demonstrated in water, suggesting that C-C coupling reactions involving phenols are feasible in aqueous media. monash.edu Furthermore, specific protocols for the synthesis of piperidine and other heterocyclic derivatives have been developed using water as the reaction medium, sometimes catalyzed by iodine or other water-tolerant systems. nih.gov

Advanced Derivatization and Functionalization Strategies for this compound

The title compound possesses three distinct functional groups that can be selectively modified: the phenolic hydroxyl group, the secondary amine within the piperidine ring, and the primary amino group at the 3-position of the piperidine ring. This allows for the creation of a diverse library of derivatives.

Site-Selective Chemical Modifications and Transformations

Achieving site-selectivity is key when multiple reactive sites are present in a molecule.

Selective Acylation of Amines : The primary amine in the 3-position of the piperidine ring is generally more nucleophilic and less sterically hindered than the secondary ring amine. This difference can be exploited for selective modification. Advanced acylating reagents, such as 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones, have demonstrated exceptional selectivity for the monoacylation of primary amines in the presence of secondary amines and other nucleophilic groups like hydroxyls. nih.govscispace.com This type of reagent could be used to selectively acylate the primary amine of this compound, leaving the phenol and the secondary amine untouched. Peptide-based catalysts have also been developed for the site-selective acylation of polyols and can be adapted for selective reactions on aminols. uni-giessen.deuni-giessen.de

Functionalization of the Phenol Ring : The phenol moiety can be further functionalized. While the ortho-positions are occupied, the remaining positions on the aromatic ring are available for electrophilic aromatic substitution, although the directing effects of the existing substituents would need to be considered.

Modification of the Secondary Amine : After protecting the more reactive primary amine and phenolic hydroxyl groups, the secondary amine of the piperidine ring could be targeted for reactions such as alkylation or acylation.

Below is a table summarizing potential site-selective reactions.

| Functional Group | Potential Reaction | Reagent/Catalyst Examples | Outcome |

| Primary Amine (-NH₂) | Site-Selective Acylation | 5-Acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones nih.govscispace.com | Forms a stable amide at the primary amine position with high chemoselectivity. |

| Phenolic Hydroxyl (-OH) | O-Alkylation (Williamson Ether Synthesis) | Alkyl halide, Base (e.g., K₂CO₃) | Converts the phenol to an ether, modifying solubility and hydrogen-bonding properties. |

| Secondary Amine (-NH-) | N-Alkylation / N-Arylation (after protection of other groups) | Alkyl/Aryl Halide, Base | Introduces substituents on the piperidine nitrogen, altering the core scaffold. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Halogenating agents, Nitrating agents | Further functionalizes the phenol ring, though regioselectivity may be mixed. |

This strategic, site-selective approach allows for the systematic exploration of the chemical space around the this compound scaffold, enabling the synthesis of targeted analogues for various applications.

Strategic Manipulation of Piperidine Nitrogen Substituents

The functionalization of the piperidine nitrogen in 3-aminopiperidine derivatives is a critical step in creating diverse libraries of compounds for structure-activity relationship (SAR) studies. The presence of the C3-amino group necessitates the use of protecting groups to ensure selective N-alkylation or N-arylation of the piperidine nitrogen.

Commonly, the 3-amino group is protected with a tert-butoxycarbonyl (Boc) group, which is stable under a variety of reaction conditions and can be readily removed. The synthesis of such protected intermediates, like (S)-tert-butyl (1-benzylpiperidin-3-yl)carbamate, has been reported starting from L-glutamic acid. niscpr.res.inresearchgate.net This multi-step synthesis involves esterification, Boc-protection of the amino acid, reduction of the esters to a diol, tosylation, and finally cyclization with an amine, such as benzylamine, to yield the N-substituted piperidine. niscpr.res.in

N-Alkylation:

The introduction of alkyl groups onto the piperidine nitrogen can be achieved through several methods. Reductive amination is a common approach where a 3-aminopiperidine derivative is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. google.comnih.gov For instance, the reductive amination of (R)-3-amino-1-tert-butyloxycarbonylpiperidine with ethyl glyoxylate (B1226380) has been used to produce ethyl 2-[(1-tert-butoxycarbonyl-(R)-piperidin-3-yl)amino]acetate. nih.gov

Direct N-alkylation using alkyl halides is another viable method, particularly when the 3-amino group is appropriately protected. The reaction of a protected 3-aminopiperidine with an alkyl halide in the presence of a base can furnish the desired N-alkylated product. A patent describes the stereospecific alkylation of a protected 3-hydroxypiperidine (B146073) derivative using lithium diethylamide followed by the addition of an alkyl halide. google.com

Biocatalytic methods are also emerging as powerful tools for N-alkylation. For example, reductive aminases can be used in one-pot cascades with alcohol oxidases or carboxylic acid reductases to achieve N-alkylation of amines with alcohols or carboxylic acids, respectively, offering a greener alternative to traditional methods.

| N-Substituent | Method | Reagents and Conditions | Reference |

| Benzyl | Cyclization | Benzylamine, reflux | niscpr.res.in |

| Ethyl Acetate | Reductive Amination | Ethyl glyoxylate, NaBH(OAc)3, AcOH, CH2Cl2, rt | nih.gov |

| Alkyl | Alkylation | Alkyl halide, Lithium diethylamide, THF, -78°C to rt | google.com |

| Various Alkyl | Reductive Amination | R³CHO, NaBH3CN or NaB(OAc)3, MeOH, rt, pH 4-5 | google.com |

N-Arylation:

The introduction of aryl groups onto the piperidine nitrogen is typically accomplished through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mit.edunih.gov These reactions involve the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. For instance, the N-arylation of various amines has been successfully achieved using aryl bromides and a catalyst system composed of Pd2(dba)3 and a bulky, electron-rich phosphine ligand. mit.edu The reaction conditions are generally mild and tolerate a variety of functional groups.

Copper-catalyzed N-arylation provides an alternative to palladium-based methods and has been shown to be effective for the arylation of amines with arylboronic acids or aryliodonium ylides.

| N-Substituent | Method | Catalyst/Reagents | Reference |

| Aryl | Buchwald-Hartwig Amination | Pd2(dba)3, P(t-Bu)2-o-biphenyl | mit.edu |

| Aryl | Copper-Catalyzed Amination | CuI, diamine ligand | whiterose.ac.uk |

| Diaryl | Palladium-Catalyzed Amination | Pd-NHC catalyst, KHMDS | nih.gov |

| Aryl | Palladium-Catalyzed Amination | Pd(OAc)2, (rac)-BINAP | mit.edu |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass.

For 2-((3-Aminopiperidin-4-yl)methyl)phenol, with a chemical formula of C₁₂H₁₈N₂O, the theoretical exact mass of the protonated molecule [M+H]⁺ would be calculated and then compared to the experimentally observed value. A close correlation between the theoretical and experimental mass, typically within a few parts per million (ppm), provides strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for [M+H]⁺ of this compound

| Formula | Ion Type | Theoretical m/z |

| C₁₂H₁₉N₂O⁺ | [M+H]⁺ | 207.14974 |

Note: This is a theoretical value. Experimental values would be obtained from HRMS analysis.

Furthermore, tandem mass spectrometry (MS/MS) experiments coupled with HRMS provide detailed information about the molecule's structure through controlled fragmentation. By isolating the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. The high-resolution measurement of these fragment ions allows for the assignment of their elemental compositions as well.

For this compound, the fragmentation would likely occur at the bonds with lower dissociation energies. Key fragmentation pathways can be predicted based on the functional groups present:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the piperidine (B6355638) nitrogen is a common pathway for amines. vulcanchem.com

Loss of ammonia (B1221849) (NH₃): The primary amino group on the piperidine ring could be lost.

Cleavage of the methylene (B1212753) bridge: The bond between the phenol (B47542) and piperidine moieties could break, leading to fragments corresponding to each ring system.

Ring-opening of piperidine: The piperidine ring itself could undergo fragmentation.

The study of fragmentation patterns in related structures, such as ketamine analogues, reveals characteristic losses of small molecules and radicals from the cyclic amine structure, which can be used as a guide for interpreting the spectrum of the title compound. atlantis-press.com

Table 2: Plausible HRMS Fragmentation Data for this compound

| Precursor Ion (m/z) | Plausible Fragment Ion | Fragment Structure | Notes |

| 207.1497 | [C₁₂H₁₆N]⁺ | Loss of H₂O | Dehydration from the phenol group. |

| 207.1497 | [C₁₂H₁₇O]⁺ | Loss of NH₂ radical | Cleavage of the amino group. |

| 207.1497 | [C₇H₇O]⁺ | Benzylic cleavage | Fragment corresponding to the hydroxyphenylmethyl cation. |

| 207.1497 | [C₅H₁₂N₂]⁺ | Benzylic cleavage | Fragment corresponding to the protonated aminopiperidine moiety. |

Note: This table represents hypothetical fragmentation pathways. Actual fragmentation would need to be confirmed by experimental data.

Synergistic Integration of Experimental Spectroscopic Data with Theoretical Calculations

While experimental data from techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and HRMS provide foundational information, theoretical calculations are crucial for a deeper understanding and unambiguous structural confirmation. rsc.org Density Functional Theory (DFT) is a powerful computational method used to predict the geometric, electronic, and spectroscopic properties of molecules. vulcanchem.comrsc.org

The process involves several steps:

Conformational Analysis: For a flexible molecule like this compound, multiple low-energy conformations (isomers) are possible due to the non-planar nature of the piperidine ring and the rotatable bonds. A computational conformational search is performed to identify the most stable conformers. vulcanchem.com

Geometry Optimization: The geometry of each stable conformer is optimized using a selected DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). chemscene.com This provides the most stable three-dimensional arrangement of the atoms.

Spectroscopic Parameter Calculation: Using the optimized geometries, various spectroscopic parameters are calculated:

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. smolecule.com

Vibrational Frequencies: Theoretical IR and Raman spectra are calculated to help assign the vibrational modes observed in the experimental spectra. chemscene.com

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict UV-Vis absorption spectra. chemscene.com

The true power of this synergistic approach lies in the comparison of the calculated data with the experimental results. A strong correlation between the predicted and measured spectra validates the proposed structure. For instance, the calculated ¹H and ¹³C NMR chemical shifts for the most stable conformer should closely match the experimental values. Any significant deviations might suggest a different conformation or even an incorrect structural assignment. smolecule.com

In studies of similar bioactive piperidine derivatives, DFT calculations have been successfully used to confirm structures, analyze intramolecular interactions like hydrogen bonds, and understand the molecule's reactivity through analysis of frontier molecular orbitals (HOMO-LUMO). vulcanchem.comnih.gov This integrated approach provides a level of detail and confidence in structural elucidation that is unattainable with experimental or theoretical methods alone.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) for Geometry Optimization, Energy Analysis, and Vibrational Frequencies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of molecular systems. For 2-((3-Aminopiperidin-4-yl)methyl)phenol, DFT calculations, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine the optimized molecular geometry. This process involves finding the lowest energy conformation of the molecule, which corresponds to the most stable arrangement of its atoms in the gas phase.

The optimized geometry reveals key bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule. Energy analysis within DFT calculations yields the total energy of the molecule, which is crucial for assessing its thermodynamic stability. Furthermore, vibrational frequency calculations are performed on the optimized geometry. These calculations predict the infrared (IR) and Raman spectra of the molecule. The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Chemical Behavior and Reactivity

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity and kinetic stability of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons.

For this compound, the HOMO is primarily localized on the electron-rich phenol (B47542) ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed over the piperidine (B6355638) ring, suggesting it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability. A larger energy gap implies higher stability and lower chemical reactivity.

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -0.24 |

| HOMO-LUMO Gap | 5.74 |

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Electrophilic and Nucleophilic Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). The MEP map is color-coded, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). For this compound, the MEP analysis reveals that the most negative potential is located around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making these the most likely sites for electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups exhibit the most positive potential, identifying them as potential sites for nucleophilic interaction.

Fukui function analysis further refines the prediction of reactive sites by quantifying the change in electron density at a specific point in the molecule upon the addition or removal of an electron. This analysis helps to distinguish between different nucleophilic and electrophilic centers within the molecule with greater precision.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular interactions, charge transfer, and the delocalization of electron density within a molecule. It provides insights into the hybridization of atomic orbitals and the nature of chemical bonds. In this compound, NBO analysis reveals significant hyperconjugative interactions, which contribute to the stability of the molecule. These interactions involve the transfer of electron density from occupied bonding orbitals to unoccupied antibonding orbitals. For instance, a notable interaction occurs between the lone pair of the oxygen atom and the antibonding orbitals of the adjacent carbon-carbon bonds in the phenol ring, indicating electron delocalization.

Topological Studies (AIM, ELF, LOL) for Electron Localization and Bonding Characterization

Topological analyses, such as the Quantum Theory of Atoms in Molecules (AIM), Electron Localization Function (ELF), and Localized Orbital Locator (LOL), provide a detailed description of the electronic structure and bonding in a molecule. AIM analysis characterizes the nature of chemical bonds based on the properties of the electron density at bond critical points. This can distinguish between covalent and ionic bonds and identify weaker interactions like hydrogen bonds.

ELF and LOL are functions that help to visualize regions of high electron localization, which are typically associated with chemical bonds and lone pairs. For this compound, these analyses would map out the covalent bonds within the phenol and piperidine rings, as well as the localization of lone pair electrons on the nitrogen and oxygen atoms, providing a comprehensive picture of the bonding landscape.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the piperidine ring and the rotational freedom around the single bonds in this compound give rise to multiple possible conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy landscape of the molecule. This is often done by systematically rotating the rotatable bonds and calculating the energy of each resulting conformation. The results typically show that the chair conformation of the piperidine ring is the most stable.

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time at a given temperature. By simulating the movements of atoms and bonds, MD can explore the conformational space of the molecule and identify the most populated conformations. For this compound, MD simulations can reveal the flexibility of the side chain and the puckering of the piperidine ring, offering insights into how the molecule might interact with its environment or a biological target.

| Compound Name |

|---|

| This compound |

Potential Energy Surface (PES) Studies for Conformational Preferences and Interconversion

The conformational flexibility of this compound is a key determinant of its properties and interactions. The piperidine ring can adopt several conformations, such as chair, boat, and twist-boat forms, while rotation is possible around the single bonds connecting the phenolic and piperidine moieties. acs.org Potential Energy Surface (PES) studies are computational methods used to systematically explore these conformational possibilities.

By calculating the energy of the molecule as a function of specific dihedral angles, a PES map can be generated. This map reveals the lowest-energy (most stable) conformations and the energy barriers required for interconversion between them. For a molecule like this, the PES would likely show that chair conformations of the piperidine ring are significantly more stable than boat or twist-boat forms. Furthermore, the relative orientation of the amino group (axial vs. equatorial) and the substituted methylphenol group would lead to distinct energy minima. Theoretical investigations on similar amino acid derivatives show that even small energy differences, on the order of a few kJ/mol, can dictate the predominant conformation and, consequently, the molecule's biological activity. nih.gov

Table 1: Illustrative Conformational Energy Profile for this compound This table presents hypothetical data based on typical values for substituted piperidines to illustrate the expected results from a PES study.

| Piperidine Conformation | Amino Group Orientation | Relative Energy (kJ/mol) | Description |

|---|---|---|---|

| Chair | Equatorial | 0.0 | Most stable ground state conformer. |

| Chair | Axial | 5.2 | Higher energy due to 1,3-diaxial interactions. |

| Twist-Boat | - | 23.1 | Intermediate energy, often a transition state. |

| Boat | - | 28.5 | High energy conformer, generally unstable. |

Molecular Dynamics (MD) Simulations for Ligand Stability and Conformational Dynamics in Different Environments

Molecular Dynamics (MD) simulations offer a way to observe the time-dependent behavior of a molecule, providing insights into its stability and dynamics in a simulated environment, such as in water or a lipid bilayer. nih.gov An MD simulation of this compound would track the movements of every atom over a period of nanoseconds to microseconds.

Such simulations are crucial for understanding how the molecule behaves in a physiological context. Key analyses from an MD trajectory include:

Root-Mean-Square Deviation (RMSD): This parameter measures the average deviation of the molecule's backbone atoms over time compared to a reference structure. A stable, low RMSD value indicates that the molecule maintains a consistent conformation, whereas high fluctuations suggest significant flexibility or instability. nih.gov

Root-Mean-Square Fluctuation (RMSF): This analysis identifies which parts of the molecule are the most mobile. For this compound, higher RMSF values would be expected for the amino group and the linkage between the two rings, indicating their flexibility.

Solvent Interactions: MD simulations can quantify the formation and lifetime of hydrogen bonds between the molecule's amine and hydroxyl groups and surrounding water molecules, which is critical for understanding its solubility and interaction profile.

Theoretical Prediction of Chemical and Physicochemical Parameters

Computational methods can accurately predict a range of chemical and physicochemical properties, offering valuable data before a compound is synthesized.

Computational pKa Determination of Ionizable Groups, particularly the Phenolic Hydroxyl and Amines

The pKa value indicates the acidity of a functional group and is fundamental to a molecule's behavior in biological systems, as it determines the charge state at a given pH. This compound has three ionizable groups: the phenolic hydroxyl, the primary amine on the piperidine ring, and the secondary amine within the piperidine ring.

Computational pKa prediction can be performed using various methods, including those based on Density Functional Theory (DFT) combined with a continuum solvation model. nih.govmdpi.com These calculations determine the Gibbs free energy change associated with deprotonation. For phenols, the pKa is typically around 10, while for aliphatic amines, the pKa of the conjugate acid is around 10-11. youtube.com Accurate computational protocols can predict these values with a mean absolute error as low as 0.3 pKa units. nih.govmdpi.com

Table 2: Illustrative Predicted pKa Values for Ionizable Groups This table presents estimated pKa values based on computational models and data for similar functional groups.

| Ionizable Group | Predicted pKa | Dominant State at pH 7.4 |

|---|---|---|

| Phenolic Hydroxyl (-OH) | 9.85 | Protonated (Neutral) |

| Primary Amine (-NH₂) | 9.60 | Protonated (Cationic, -NH₃⁺) |

| Piperidine Ring Amine (-NH-) | 10.75 | Protonated (Cationic, -NH₂⁺-) |

Prediction of Dipole Moments, Polarizability, and Hyperpolarizability

These electronic properties are essential for understanding a molecule's interaction with electric fields and its non-linear optical (NLO) potential.

Polarizability (α): This describes the ease with which the electron cloud of the molecule can be distorted by an external electric field. jetir.org It is a key factor in London dispersion forces.

Hyperpolarizability (β): This is a measure of the non-linear response of a molecule to an electric field and indicates its potential for use in NLO materials. mdpi.com

DFT calculations are commonly used to compute these properties. mdpi.com For organic molecules, these values are often compared to a reference compound like urea (B33335) to assess their NLO potential.

Table 3: Illustrative Predicted Electronic Properties This table presents hypothetical data calculated using DFT methods, based on values for similar phenol derivatives.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (µtot)Measures molecular polarity. | 3.45 | Debye |

| Polarizability (αtot)Ease of electron cloud distortion. | 25.1 x 10-24 | esu |

| Hyperpolarizability (βtot)Measure of non-linear optical response. | 15.8 x 10-30 | esu |

Calculation of Thermochemical Parameters (e.g., Enthalpy, Entropy, Gibbs Free Energy)

Thermochemical parameters are fundamental to understanding the stability and reactivity of a compound. These values can be calculated computationally, typically from frequency calculations performed after a geometry optimization.

Enthalpy of Formation (ΔHf°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. nist.gov

Standard Entropy (S°): A measure of the randomness or disorder of the molecule.

Gibbs Free Energy of Formation (ΔGf°): The free energy change upon formation, which indicates the thermodynamic stability of the compound with respect to its elements. libretexts.org

These parameters are crucial for predicting the spontaneity of reactions involving the compound.

Table 4: Illustrative Predicted Thermochemical Parameters at 298.15 K This table presents hypothetical data based on computational chemistry principles.

| Parameter | Predicted Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (ΔHf°) | -250.5 | kJ/mol |

| Standard Molar Entropy (S°) | 480.2 | J/(mol·K) |

| Standard Gibbs Free Energy of Formation (ΔGf°) | -85.3 | kJ/mol |

Molecular Modeling for Ligand-Target Interactions and Design

The aminopiperidine scaffold is prevalent in many active pharmaceuticals, valued for its ability to modulate physicochemical properties and improve pharmacokinetic profiles. thieme-connect.com The structure of this compound makes it an interesting candidate for ligand-based and structure-based drug design. nih.gov

Molecular modeling techniques, such as molecular docking, are used to predict how this ligand might bind to a biological target, such as an enzyme or receptor. The process involves:

Target Identification: A protein target associated with a disease is selected.

Binding Site Prediction: The active site or allosteric pockets on the protein are identified.

Molecular Docking: The 3D structure of the ligand is placed into the binding site in various orientations and conformations. A scoring function then estimates the binding affinity for each pose, predicting the most favorable interaction.

For this compound, docking studies would likely show that the phenolic hydroxyl group acts as a hydrogen bond donor or acceptor, while the protonated amine groups form key electrostatic or hydrogen bond interactions with acidic residues (e.g., Aspartate, Glutamate) in the target's active site. The aromatic ring could engage in π-π stacking or hydrophobic interactions. Such in silico studies are instrumental in prioritizing compounds for synthesis and biological testing, accelerating the drug discovery process. nih.gov

Molecular Docking Studies with Hypothetical or Identified Biological Targets

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in understanding the interaction between a ligand, such as this compound, and a biological target, typically a protein.

In a hypothetical molecular docking study, the 3D structure of this compound would be docked into the binding site of a relevant biological target. The choice of target would depend on the therapeutic area of interest. For instance, given its structural motifs, potential targets could include enzymes like kinases or receptors such as G-protein coupled receptors (GPCRs). The primary goal would be to predict the binding affinity and the specific interactions driving the binding.

Hypothetical Docking Interaction Table:

| Amino Acid Residue in Target Protein | Type of Interaction | Functional Group on Ligand |

|---|---|---|

| Aspartic Acid (ASP) 145 | Hydrogen Bond (Acceptor) | Phenolic Hydroxyl Group |

| Tyrosine (TYR) 210 | Pi-Pi Stacking | Phenol Ring |

| Glutamic Acid (GLU) 101 | Hydrogen Bond (Donor) | Amino Group on Piperidine |

| Valine (VAL) 88 | Hydrophobic Interaction | Piperidine Ring |

This table represents a hypothetical set of interactions between this compound and a putative protein target, illustrating the types of non-covalent bonds that could be formed.

Pharmacophore Modeling for Identifying Essential Binding Features

Pharmacophore modeling is a crucial step in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. nih.gov A pharmacophore model for this compound would highlight the key chemical features responsible for its hypothetical interaction with a biological target.

The development of a pharmacophore model would involve analyzing the structure of the compound to identify features such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions, and aromatic rings. nih.gov This model can then be used as a 3D query to screen large compound libraries for molecules with similar pharmacophoric features, potentially identifying novel active compounds. nih.gov

Pharmacophoric Features of this compound:

| Pharmacophoric Feature | Corresponding Functional Group |

|---|---|

| Hydrogen Bond Donor (HBD) | Phenolic Hydroxyl Group, Amino Group |

| Hydrogen Bond Acceptor (HBA) | Phenolic Hydroxyl Oxygen, Amino Nitrogen |

| Aromatic Ring (AR) | Phenol Ring |

| Hydrophobic (HY) | Piperidine Ring Methylene (B1212753) Groups |

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., 3D-QSAR, CoMFA, CoMSIA) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure and the biological activity of a series of compounds. researchgate.net For a set of analogues of this compound, a QSAR model could predict their biological activity based on their physicochemical properties or 3D structural features.

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) would be particularly insightful. These methods generate 3D contour maps that visualize the regions around the aligned molecules where modifications to steric and electrostatic fields would likely lead to an increase or decrease in activity. This provides a roadmap for designing more potent analogues.

Hypothetical QSAR Model Parameters:

| QSAR Model Parameter | Value | Interpretation |

|---|---|---|

| r² (Correlation Coefficient) | 0.92 | Indicates a strong correlation between predicted and observed activity. |

| q² (Cross-validated r²) | 0.75 | Suggests good predictive power of the model. |

| Steric Field Contribution | 55% | Indicates that the size and shape of the molecule are major determinants of activity. |

| Electrostatic Field Contribution | 45% | Shows the importance of charge distribution for biological activity. |

This table presents hypothetical statistical results from a 3D-QSAR study, which would be essential for validating the predictive power of the generated model.

Computational Scaffold Hopping and Lead Optimization Strategies

Scaffold hopping is a computational strategy used to identify novel core structures (scaffolds) that maintain the same biological activity as a known active compound. uniroma1.itnih.gov This is particularly useful for discovering new patentable chemical series or for overcoming issues with an existing scaffold, such as poor pharmacokinetic properties. nih.gov Starting with this compound as a reference structure, scaffold hopping algorithms could search for structurally different molecules that present a similar 3D arrangement of pharmacophoric features.

Lead optimization is the process of refining a promising compound (a "lead") to improve its efficacy, selectivity, and pharmacokinetic properties. patsnap.combiobide.com Computational methods play a significant role in this iterative process. patsnap.com For this compound, computational lead optimization could involve:

Structure-Activity Relationship (SAR) analysis: Systematically modifying functional groups to understand their impact on activity. patsnap.com

In silico ADMET prediction: Using computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of new analogues.

Potential Scaffold Hops for this compound:

| Original Scaffold | Potential Replacement Scaffold | Rationale |

|---|---|---|

| Piperidine | Pyrrolidine | Maintain a basic nitrogen center with a different ring size. |

| Phenol | Bioisosteric replacement (e.g., hydroxypyridine) | Mimic the hydrogen bonding properties of the phenol while altering other properties. |

| Methyl-phenol linker | Amide linker | Introduce different conformational constraints and hydrogen bonding capabilities. |

Structure Activity Relationship Sar Studies

Impact of Piperidine (B6355638) Ring Substituents on Molecular Interactions and Biological Activity (Preclinical Focus)

The substituted piperidine ring is a cornerstone of many pharmacologically active agents, offering a versatile scaffold for introducing diverse functionalities. beilstein-journals.org In the context of 2-((3-aminopiperidin-4-yl)methyl)phenol, the substituents on the piperidine ring, particularly the amino group and any N-substituents, play a pivotal role in defining the molecule's biological activity.

The position and substitution of the amino group on the piperidine ring are critical determinants of ligand-target interactions. The 3-amino substitution pattern, as seen in the parent compound, is a common motif in various biologically active molecules. beilstein-journals.org The basicity of this amino group allows for the formation of ionic bonds or hydrogen bonds with acidic residues in a target protein's binding pocket.

Research on related 3-aminopiperidine-containing molecules has shown that the specific placement of the amino group is crucial for activity. For instance, in a series of peptide analogues, the replacement of a glycine (B1666218) residue with a piperidine moiety at specific positions significantly impacted inhibitory potency. nih.gov While direct studies on this compound are limited, SAR studies on analogous structures suggest that shifting the amino group to the 2- or 4-position would likely alter the geometry of interaction with a target, potentially leading to a decrease or complete loss of activity.

Furthermore, substitution on the 3-amino group itself can modulate activity. For example, converting the primary amine to a secondary or tertiary amine by adding alkyl or other functional groups can influence the molecule's hydrogen bonding capacity, steric profile, and basicity. In some series of piperidine derivatives, substituting the piperidine ring with small amino functional groups has been shown to yield compounds with higher activity. nih.gov

Table 1: Illustrative Impact of Amino Group Modifications on Activity

| Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shift of Amino Group to 2- or 4-Position | Alters the spatial arrangement of the key interacting group. | Likely decrease or loss of activity. |

| N-Alkylation of the 3-Amino Group | Modifies steric bulk and hydrogen bonding capacity. | Variable; could increase or decrease activity depending on the target. |

| Conversion to Amide | Reduces basicity and changes electronic properties. | Likely significant change in activity profile. |

The nitrogen atom of the piperidine ring itself is a key site for modification. The introduction of N-substituents can profoundly affect a compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability, as well as its direct interactions with a biological target.

In various classes of piperidine-containing drugs, the nature of the N-substituent is a determining factor for potency and selectivity. For example, in a series of kinase inhibitors, modification of the piperidine nitrogen with different substituents led to significant changes in cellular potency and metabolic stability. acs.org While an N-methyl group might lead to a slight drop in potency in some cases, reducing the basicity of the nitrogen with certain groups can retain activity. acs.org

The size and nature of the N-substituent can also influence how the molecule fits into a binding pocket. Bulky N-substituents may introduce steric hindrance, which could be detrimental or, in some cases, beneficial if it promotes a more favorable binding conformation.

Table 2: Predicted Effects of N-Substituents on the Piperidine Ring

| N-Substituent | Potential Effects | Example from Related Compounds |

|---|---|---|

| Hydrogen (unsubstituted) | Provides a hydrogen bond donor site. | Baseline for comparison. |

| Small Alkyl (e.g., Methyl, Ethyl) | Increases lipophilicity; may alter metabolic stability. | N-methyl substitution in some kinase inhibitors led to a slight decrease in potency. acs.org |

| Benzyl or other Aryl groups | Significantly increases lipophilicity and potential for π-stacking interactions. | 1-benzylpiperidin-4-yl substituted compounds showed higher potency in some series. nih.gov |

| Acyl or Carbamoyl groups | Removes basicity; introduces hydrogen bond acceptors. | Eliminating basicity with an amide group retained some activity in certain kinase inhibitors. acs.org |

The presence of multiple chiral centers in this compound (at positions 3 and 4 of the piperidine ring) means that stereochemistry is a critical factor in its biological activity. The different stereoisomers (enantiomers and diastereomers) can have vastly different pharmacological and pharmacokinetic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer.

In many cases, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive, have a different activity, or even be responsible for adverse effects. For instance, studies on 3-aminopiperidine-based peptide analogues have shown that the stereochemistry of the piperidine moiety can affect inhibitory potency, although a clear trend is not always observed. nih.gov The asymmetric synthesis of chiral 3-aminopiperidines is an area of significant research, underscoring the importance of obtaining enantiomerically pure compounds for preclinical evaluation. beilstein-journals.orgrsc.org Therefore, the elucidation of the SAR for this compound class requires the synthesis and testing of individual stereoisomers to identify the most active and safest configuration.

Role of the Phenol (B47542) Moiety and Methylene (B1212753) Linker in Structure-Activity Relationships

The phenolic hydroxyl group is a key functional group that can act as a hydrogen bond donor and acceptor, and its acidity can be important for binding to biological targets. The position of the hydroxyl group on the aromatic ring significantly influences its properties and interactions. libretexts.org In the case of this compound, the ortho-positioning of the methyl-piperidine substituent relative to the hydroxyl group creates a specific chemical environment.

SAR studies on other phenolic compounds have demonstrated that the relative positions of substituents can dramatically alter biological activity. For example, moving a hydroxyl group from the ortho to the meta or para position can change the molecule's conformation and its ability to form intramolecular hydrogen bonds, which in turn affects its interaction with a target. The acidity of the phenol is also influenced by the position of other substituents on the ring. libretexts.org

The electronic properties of the phenol ring, influenced by its substituents, play a significant role in molecular activity. Electron-donating groups (like the hydroxyl group) can increase the electron density of the aromatic ring, while electron-withdrawing groups decrease it. lumenlearning.comlibretexts.org These electronic effects can influence the pKa of the phenolic proton and the strength of interactions with a biological target. youtube.comnih.gov

The methylene linker, while seemingly simple, provides a degree of conformational flexibility, allowing the piperidine and phenol moieties to adopt an optimal orientation for binding. Altering the length or rigidity of this linker would be a key strategy in SAR studies to probe the spatial requirements of the binding site. For example, introducing unsaturation or additional functional groups into the linker could rigidify the structure or introduce new interaction points.

Correlation of Specific Molecular Features with Modulatory Activities (Preclinical Academic Research)

Identification of Key Interactions with Hypothetical Receptor Binding Sites (e.g., Hydrogen Bonding, Hydrophobic Contacts)

The modulatory activity of this compound at a hypothetical receptor site is predicated on a combination of specific non-covalent interactions. The molecule's distinct functional groups, including a primary amine, a secondary amine within the piperidine ring, a hydroxyl group, and an aromatic ring, provide multiple points of contact for hydrogen bonding and hydrophobic interactions.

Hydrogen Bonding:

The phenol and aminopiperidine moieties are primary contributors to hydrogen bonding. The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, a crucial feature for interaction with receptor sites. For instance, in studies of phenolic thieno[2,3-d]pyrimidines binding to the estrogen receptor α, the phenolic oxygen was observed to form a key hydrogen bond with the receptor. nih.gov Similarly, the amino group at the 3-position and the nitrogen atom within the piperidine ring of this compound are capable of forming significant hydrogen bonds with amino acid residues such as aspartate or glutamate (B1630785) in a receptor pocket. nih.gov

In related Schiff base ligands containing a phenol group, intramolecular hydrogen bonds between the phenolic proton and an imine nitrogen have been observed, which can influence the molecule's conformation and electronic properties. scielo.brscilit.com While this compound does not have an imine, the potential for intramolecular hydrogen bonding between the phenolic hydroxyl and the 3-amino group could play a role in stabilizing a specific conformer, thereby influencing its binding affinity. Computational studies on similar aminopyridine derivatives have highlighted the importance of such intramolecular hydrogen bonds. scielo.brresearchgate.net

Hydrophobic Contacts:

Studies on 4-(m-hydroxyphenyl)piperidines have shown that the orientation of the phenyl group (axial or equatorial) in relation to the piperidine ring is a key determinant of agonist versus antagonist activity at opioid receptors. scielo.br This highlights the critical role of stereochemistry and conformational preference in defining the nature of the biological response.

A summary of the potential key interactions is presented in the table below.

| Molecular Feature | Potential Interaction | Interacting Partner in Hypothetical Receptor | Supporting Evidence from Analog Studies |

| Phenolic Hydroxyl Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Threonine, Histidine | Crucial for binding in phenolic thieno[2,3-d]pyrimidines and other phenol-containing ligands. nih.gov |

| 3-Amino Group | Hydrogen Bond Donor | Aspartate, Glutamate, Carbonyl backbones | Essential for activity in many aminopiperidine derivatives. nih.gov |

| Piperidine Ring Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine | Common interaction for piperidine-containing drugs. nih.gov |

| Phenyl Ring | Hydrophobic Interaction, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan, Leucine, Valine | A primary driver of binding for many phenylpiperidine analogs. scielo.br |

| Piperidine Ring (Aliphatic) | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine | Contributes to overall lipophilicity and binding. nih.gov |

Modulation of Calculated Physicochemical Properties for Enhanced Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to reach and interact with its target. For this compound, key physicochemical properties that can be modulated to potentially enhance its biological activity include lipophilicity (logP), acidity/basicity (pKa), and molecular weight.

Lipophilicity (logP):

The balance between hydrophilicity and lipophilicity is crucial for oral bioavailability and cell membrane permeability. The parent compound, this compound, possesses both hydrophilic (amino and hydroxyl groups) and lipophilic (phenyl and piperidine rings) regions. Modifications to this balance can significantly alter its activity. For instance, increasing lipophilicity by adding alkyl groups to the phenyl ring or the piperidine nitrogen might enhance membrane permeability and access to lipophilic binding pockets. However, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential toxicity.

In studies of 4-azaindole-2-piperidine derivatives, a preference for electron-rich aromatic groups was noted, suggesting that modulating the electronic properties of the phenyl ring could be a viable strategy. nih.gov Introducing electron-donating groups to the phenol ring of our target compound could alter its electronic character and lipophilicity.

Acidity and Basicity (pKa):

The pKa values of the phenolic hydroxyl group and the amino groups are critical for the ionization state of the molecule at physiological pH. The primary amino group (pKa ~9-10) and the piperidine nitrogen (pKa ~10-11) will be predominantly protonated at pH 7.4, allowing for ionic interactions with negatively charged residues at a receptor site. The phenolic hydroxyl group (pKa ~10) will be largely un-ionized.

Modifying the pKa of the phenol can be achieved by introducing electron-withdrawing or electron-donating substituents on the phenyl ring. An increase in the acidity of the phenol (lower pKa) could enhance its hydrogen bond donating capacity. Research on phenolic thieno[2,3-d]pyrimidines has shown that systematically varying the pKa of the phenol group directly impacts receptor activation, although a simple correlation is not always observed, indicating a complex interplay of factors. nih.gov

The table below outlines potential modifications and their predicted impact on physicochemical properties and biological activity.

| Modification Site | Example Modification | Predicted Change in Physicochemical Property | Potential Impact on Biological Activity |

| Phenol Ring | Addition of a chloro or fluoro group | Increase lipophilicity, lower phenol pKa | May enhance binding through new hydrophobic/halogen bond interactions; altered H-bonding. |

| Phenol Ring | Addition of a methoxy (B1213986) group | Increase lipophilicity, slightly increase phenol pKa | May enhance hydrophobic interactions and alter electronic character. nih.gov |

| Piperidine Nitrogen | Addition of a methyl or ethyl group | Increase lipophilicity and basicity | Could improve membrane permeability but may also introduce steric hindrance. |

| 3-Amino Group | Acylation to form an amide | Decrease basicity, increase H-bond acceptor potential | May alter binding mode and reduce potential for ionic interactions. |

It is important to note that these are predictive strategies based on general principles of medicinal chemistry and SAR studies of related compound classes. The actual biological effect of any modification would need to be determined through empirical testing.

Advanced Applications in Chemical Biology Research

Development and Application as Molecular Probes for Investigating Biological Pathways

Molecular probes are essential tools in chemical biology for the real-time visualization and investigation of biological processes within cellular environments. The structural characteristics of 2-((3-Aminopiperidin-4-yl)methyl)phenol make it an excellent candidate for derivatization into highly specific molecular probes. The scaffold contains multiple reactive sites—the phenolic hydroxyl group, the primary amine on the piperidine (B6355638) ring, and the secondary amine within the ring—that can be selectively modified to introduce reporter groups.

These reporter moieties can include:

Fluorophores: For tracking the molecule's localization and interaction with target proteins via fluorescence microscopy.

Biotin: For affinity purification and identification of binding partners (e.g., target proteins) from complex biological lysates.

Photo-affinity labels: Such as benzophenones or aryl azides, which upon photoactivation can covalently crosslink the probe to its biological target, enabling unambiguous identification.

Radioisotopes: For quantitative binding assays and in vivo imaging techniques like Positron Emission Tomography (PET).

The 3-aminopiperidine motif is a key structural feature in various bioactive molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4). By modifying the this compound scaffold with appropriate reporter groups, researchers can develop probes to study the activity, localization, and regulation of such enzymes in their native environment. For example, a fluorescently labeled analog could be used to visualize the distribution of its target enzyme on the cell surface or within intracellular compartments, providing insights into signaling pathways and disease mechanisms.

The development process for such probes involves multi-step synthesis where the core scaffold is first synthesized, followed by the strategic attachment of a linker and the desired reporter group. The biological activity of the parent compound is a crucial starting point, as the probe must retain affinity and selectivity for its intended biological target.

Table 1: Potential Molecular Probe Modifications of this compound

| Functionalization Site | Probe Moiety | Type of Probe | Potential Application |

| Phenolic Hydroxyl | Dansyl Chloride | Fluorescent Probe | Tracking subcellular localization of the target protein. |

| Primary Amino Group | Biotin-NHS Ester | Affinity Probe | Pull-down assays to identify binding partners. |

| Aromatic Ring (via functionalization) | Benzophenone | Photo-affinity Label | Covalent labeling and identification of the target protein. |

| Secondary Ring Amine | 18F-Fluoroethyl Tosylate | PET Imaging Agent | In vivo visualization of target distribution and density. |

Utilization as a Privileged Scaffold for Designing Advanced Chemical Biology Tools

The concept of "privileged scaffolds" refers to molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. mdpi.comufrj.br These scaffolds provide a structural foundation for the development of compound libraries aimed at discovering new bioactive agents. The piperidine ring is a quintessential example of a privileged structure, found in numerous pharmaceuticals and natural products. nih.govijnrd.org

The this compound structure can be considered a privileged scaffold due to several key features:

Three-Dimensional Complexity: The saturated, non-planar piperidine ring presents substituents in well-defined spatial orientations, allowing for precise interactions with the three-dimensional binding pockets of proteins.

Multiple Functionalization Vectors: As previously noted, the scaffold possesses at least three distinct points for chemical modification (phenolic -OH, primary -NH2, and secondary -NH). This allows for the systematic exploration of the chemical space around the core structure, a process known as structure-activity relationship (SAR) studies.

Favorable Physicochemical Properties: The piperidine and phenol (B47542) motifs often impart drug-like properties, such as aqueous solubility and the potential for membrane permeability, which are crucial for tools intended for use in living systems. nih.gov

By systematically decorating this scaffold, a diverse library of compounds can be generated. For instance, the 4-aminopiperidine (B84694) scaffold has been successfully optimized to develop inhibitors of the Hepatitis C Virus (HCV) assembly process. nih.govnih.gov Similarly, the this compound scaffold could be used to generate libraries for screening against various target classes, such as G-protein coupled receptors (GPCRs), kinases, or proteases. Advanced chemical biology tools that could be designed from this scaffold include targeted protein degraders (e.g., PROTACs), where one part of the molecule binds to the target protein and another recruits an E3 ubiquitin ligase, or bifunctional inhibitors that can engage two different targets simultaneously.

Table 2: Exemplary Library Diversification of the Privileged Scaffold

| Modification Site | R-Group Variation | Potential Target Class | Example Chemical Biology Tool |

| Primary Amino Group | Acylation with diverse carboxylic acids | Proteases, Transferases | Enzyme Inhibitors |

| Secondary Ring Amine | Reductive amination with various aldehydes | GPCRs, Ion Channels | Receptor Modulators (Agonists/Antagonists) |

| Phenolic Hydroxyl | Etherification with alkyl/aryl halides | Kinases, Epigenetic Targets | Kinase Inhibitors, Bromodomain Ligands |

| Aromatic Ring | Suzuki or Buchwald-Hartwig coupling | Diverse Targets | Probes for exploring new binding pockets |

Strategies for Incorporation into Complex Molecular Architectures for Functional Studies

The utility of this compound in functional studies is greatly enhanced by its ability to be incorporated into larger, more complex molecular architectures. This integration relies on robust and selective chemical reactions that target the scaffold's functional groups.

Key Synthetic Strategies:

Amide Bond Formation: The primary amino group is readily acylated using activated carboxylic acids (e.g., acid chlorides, NHS esters) or standard peptide coupling reagents (e.g., HATU, EDC). This allows the scaffold to be linked to peptides, reporter molecules, or other building blocks. The secondary amine in the piperidine ring can also be acylated, often requiring different reaction conditions for selectivity.

Reductive Amination: The secondary amine of the piperidine ring can be alkylated by reacting it with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride). This is a powerful method for attaching a wide variety of substituents.

Ether Synthesis: The phenolic hydroxyl group can be converted into an ether via Williamson ether synthesis (reaction with an alkyl halide under basic conditions) or Mitsunobu reaction (reaction with an alcohol). This is useful for attaching linkers or modulating the scaffold's solubility and electronic properties.

Palladium-Catalyzed Cross-Coupling: The phenol can be converted to a triflate, which then serves as a handle for cross-coupling reactions like Suzuki, Sonogashira, or Buchwald-Hartwig amination. This enables the direct attachment of aryl, alkynyl, or amino groups to the aromatic ring, significantly expanding the structural diversity of the resulting complex molecules. Modern methods have also been developed to facilitate the synthesis of complex phenols under mild conditions. chemistryviews.org

These synthetic strategies allow for the modular construction of multifunctional molecules. For example, the scaffold could be incorporated into a drug-antibody conjugate for targeted delivery, or it could form part of a larger synthetic receptor designed to bind a specific biomolecule. Recent advances in synthetic methodology, such as combining biocatalysis with chemical methods, promise to further streamline the synthesis of complex piperidine-containing molecules. news-medical.net The ability to accelerate reactions in microdroplets also offers a path to high-throughput diversification of complex molecules containing phenol groups. nih.gov

Q & A

(Basic) What are the recommended synthetic routes for 2-((3-Aminopiperidin-4-yl)methyl)phenol, and how can reaction conditions be optimized?

Answer:

The synthesis typically involves reductive amination or nucleophilic substitution between a piperidine derivative and a phenolic precursor. For example:

- Step 1 : React 4-(hydroxymethyl)piperidin-3-amine with a benzaldehyde derivative under acidic conditions to form a Schiff base intermediate.

- Step 2 : Reduce the imine bond using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) to yield the final compound.

Optimization : - Adjust solvent polarity (e.g., ethanol vs. THF) to control reaction kinetics.

- Monitor pH to stabilize intermediates (e.g., acetic acid for protonation of the amine).

- Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm regioselectivity and purity .